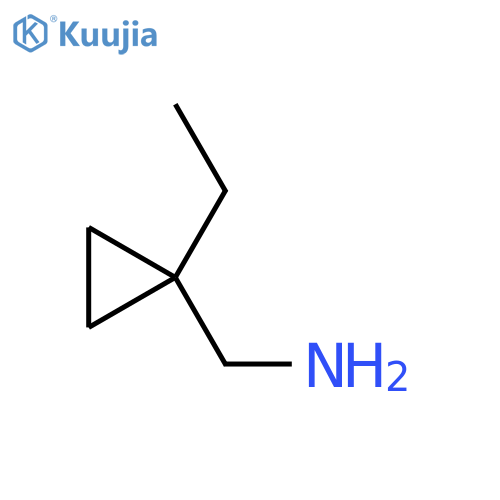

Cas no 1177326-74-7 ((1-ethylcyclopropyl)methanamine)

(1-ethylcyclopropyl)methanamine 化学的及び物理的性質

名前と識別子

-

- 1-ethylCyclopropanemethanamine

- (1-ethylcyclopropyl)methanamine

- 1-(1-ethylcyclopropyl)methanamine

- 1-(1-Ethylcyclopropyl)methanamine, AldrichCPR

-

- インチ: 1S/C6H13N/c1-2-6(5-7)3-4-6/h2-5,7H2,1H3

- InChIKey: DFEBPTMNVUHJRX-UHFFFAOYSA-N

- SMILES: NCC1(CC)CC1

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 7

- 回転可能化学結合数: 2

- 複雑さ: 64.599

- トポロジー分子極性表面積: 26

(1-ethylcyclopropyl)methanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-147593-50mg |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 50mg |

$406.0 | 2023-09-29 | ||

| Enamine | EN300-147593-1000mg |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 1000mg |

$484.0 | 2023-09-29 | ||

| Enamine | EN300-147593-100mg |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 100mg |

$426.0 | 2023-09-29 | ||

| Enamine | EN300-147593-5000mg |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 5000mg |

$1976.0 | 2023-09-29 | ||

| Enamine | EN300-147593-10000mg |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 10000mg |

$3847.0 | 2023-09-29 | ||

| Enamine | EN300-147593-1.0g |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-147593-250mg |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 250mg |

$445.0 | 2023-09-29 | ||

| Enamine | EN300-147593-2500mg |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 2500mg |

$1006.0 | 2023-09-29 | ||

| Enamine | EN300-147593-500mg |

(1-ethylcyclopropyl)methanamine |

1177326-74-7 | 500mg |

$465.0 | 2023-09-29 |

(1-ethylcyclopropyl)methanamine 関連文献

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

(1-ethylcyclopropyl)methanamineに関する追加情報

Compound CAS No. 1177326-74-7: (1-Ethylcyclopropyl)Methanamine

The compound (1-ethylcyclopropyl)methanamine, identified by the CAS number 1177326-74-7, is an organic chemical with a unique structure that combines a cyclopropane ring, an ethyl group, and an amine functional group. This compound has garnered attention in the fields of organic synthesis, materials science, and pharmacology due to its potential applications and intriguing chemical properties. Recent studies have highlighted its role in the development of novel materials and its potential as a building block in drug design.

The molecular structure of (1-ethylcyclopropyl)methanamine consists of a cyclopropane ring substituted with an ethyl group at the 1-position and a methanamine group (-CH₂NH₂) attached to the same carbon. This arrangement creates a molecule with both steric and electronic diversity, making it versatile for various chemical reactions. The cyclopropane ring introduces strain, which can be harnessed in reactions requiring high reactivity, while the amine group provides nucleophilic character, enabling participation in processes such as nucleophilic substitutions and additions.

Recent research has focused on the synthesis and characterization of (1-ethylcyclopropyl)methanamine. One study demonstrated its utility as a precursor for the preparation of bioactive compounds, leveraging its ability to undergo various transformations under mild conditions. For instance, the compound has been used in the construction of complex nitrogen-containing frameworks, which are essential components of many pharmaceutical agents. Its reactivity has also been explored in click chemistry reactions, where it serves as a valuable building block for constructing larger molecules with precision.

In terms of physical properties, (1-ethylcyclopropyl)methanamine exhibits a melting point of approximately -5°C and a boiling point around 95°C under standard conditions. These properties make it suitable for use in both liquid-phase and gas-phase reactions. The compound is also soluble in common organic solvents such as dichloromethane, diethyl ether, and ethanol, facilitating its handling and processing in laboratory settings.

The synthesis of (1-ethylcyclopropyl)methanamine typically involves multi-step processes that begin with the preparation of cyclopropane derivatives. One common approach involves the reaction of cyclopropane carboxylic acid derivatives with appropriate alkylating agents to introduce the ethyl group. Subsequent reduction or substitution steps are then employed to install the methanamine functionality. Recent advancements in catalytic methods have improved the efficiency and selectivity of these syntheses, reducing costs and minimizing waste.

In pharmacological studies, (1-ethylcyclopropyl)methanamine has shown promise as a lead compound for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For example, researchers have investigated its potential as an inhibitor of certain kinases involved in cancer pathways. Additionally, its ability to form stable complexes with metal ions has led to explorations in metal-based drug delivery systems.

The application of computational chemistry techniques has further enhanced our understanding of (1-ethylcyclopropyl)methanamine. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic routes and predictive modeling of its interactions with biological systems. These computational studies complement experimental work, accelerating the development cycle for new compounds derived from this structure.

In conclusion, (1-ethylcyclopropyl)methanamine, CAS No. 1177326-74-7, is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new applications and optimize its use, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

1177326-74-7 ((1-ethylcyclopropyl)methanamine) Related Products

- 2680854-94-6(3-Acetamido-2-fluoropyridine-4-carboxylic acid)

- 1521464-02-7(5-iodo-2-(piperidin-1-yl)benzoic acid)

- 1394306-53-6(Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate)

- 85-36-9(Acetrizoic acid)

- 2877687-83-5(N,N-dimethyl-6-3-(thiomorpholine-4-carbonyl)pyrrolidin-1-ylpyrimidin-4-amine)

- 1261752-28-6(2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine)

- 2229031-55-2(1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile)

- 1049229-20-0(2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine)

- 2137658-39-8(1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine)

- 1896104-80-5(2-Piperidinone, 3-hydroxy-1-(1-methylpropyl)-)